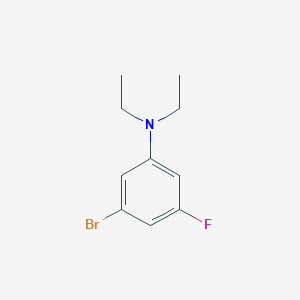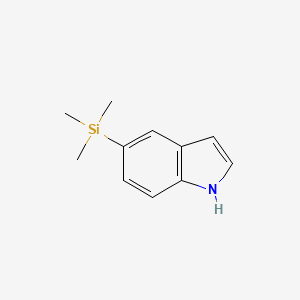
5-Acetyl-5,10-dihydrophenazine
Overview
Description
5-Acetyl-5,10-dihydrophenazine is a nitrogen-containing heterocyclic compound that belongs to the phenazine family Phenazines are known for their diverse chemical structures and various biological activities
Mechanism of Action
Target of Action
5-Acetyl-5,10-dihydrophenazine is a type of phenazine, which is a nitrogen-containing colored aromatic secondary metabolite . Phenazines are produced by many bacterial species and excreted into the environment . They act as broad-specificity antibiotics and as virulence as well as survival factors in infectious disease . Therefore, the primary targets of this compound are likely to be bacterial cells.
Mode of Action
It is known that phenazines, in general, have redox activity . This means they can accept and donate electrons, which can disrupt the normal metabolic processes of their targets, leading to cell death .
Biochemical Pathways
Phenazines are synthesized from chorismic acid via a series of enzymatic reactions . The enzymes involved include PhzE, PhzD, PhzF, PhzB, and PhzG . These enzymes convert chorismic acid via 2-amino-2-desoxyisochorismic acid (ADIC), trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC), hexahydro-phenazine-1,6-dicarboxylate (HHPDC), and tetrahydro-phenazine-1-carboxylate (THPCA) to phenazine-1,6-dicarboxylic acid (PDC) and phenazine-1-carboxylic acid (PCA) . PDC and PCA then act as “core” phenazines that strain-specific enzymes convert to the over 150 phenazine derivatives that have been isolated from natural sources until today .
Result of Action
The result of the action of this compound is likely to be the disruption of normal metabolic processes in bacterial cells, leading to cell death . This is due to its redox activity, which allows it to accept and donate electrons .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been shown that 5,10-Dihydrophenazine was formed from phenazine by Pseudomonas cepacia in growing cultures at low oxygen tensions This suggests that the action of this compound may also be influenced by oxygen levels
Biochemical Analysis
Biochemical Properties
. The nature of these interactions and the specific role of 5-Acetyl-5,10-dihydrophenazine in biochemical reactions remain areas of active research.
Cellular Effects
The cellular effects of this compound are not well-documented. Phenazine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Phenazine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. It is known that phenazine derivatives are involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-5,10-dihydrophenazine can be achieved through several methods. One common approach involves the reduction of phenazine followed by acetylation. For instance, phenazine can be reduced using sodium dithionite in ethanol to yield 5,10-dihydrophenazine. The resulting compound can then be acetylated using acetic anhydride in the presence of a base such as pyridine .
Another method involves the iron-catalyzed intramolecular ring-closing C–H amination of o-phenylenediamines. This reaction proceeds via the in-situ generation of magnesium amides of the starting secondary amines in the presence of a catalytic amount of an iron salt and a stoichiometric amount of 1,2-dibromoethane as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-5,10-dihydrophenazine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form phenazine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield 5,10-dihydrophenazine. Sodium dithionite is a commonly used reducing agent.
Substitution: The acetyl group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium dithionite in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Phenazine derivatives.
Reduction: 5,10-Dihydrophenazine.
Substitution: Various substituted phenazine derivatives depending on the reagent used.
Scientific Research Applications
5-Acetyl-5,10-dihydrophenazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives. It is also used in the study of redox properties and electrochemical behavior.
Biology: Investigated for its antimicrobial and anticancer properties. Phenazine derivatives have shown potential as antibiotics and anticancer agents.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting microbial infections and cancer.
Comparison with Similar Compounds
Similar Compounds
5,10-Dihydrophenazine: Lacks the acetyl group, but shares similar redox properties and applications.
Phenazine: The parent compound, known for its broad-spectrum antimicrobial activity.
5,10-Diphenyl-5,10-dihydrophenazine: Contains phenyl groups instead of an acetyl group, used in organic electronic materials.
Uniqueness
5-Acetyl-5,10-dihydrophenazine is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. The acetyl group can enhance the compound’s solubility and facilitate further functionalization, making it a versatile intermediate for the synthesis of more complex derivatives .
Properties
IUPAC Name |
1-(10H-phenazin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-10(17)16-13-8-4-2-6-11(13)15-12-7-3-5-9-14(12)16/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWFQUIOUAXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2NC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352236 | |
| Record name | ZINC00123843 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18345-95-4 | |
| Record name | ZINC00123843 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B3348666.png)



![7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B3348687.png)


